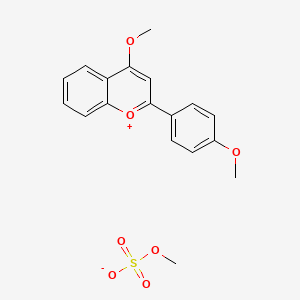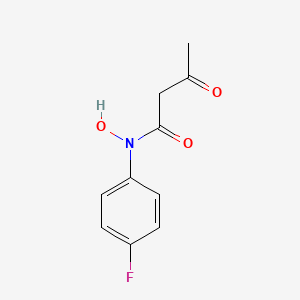
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group, a prop-2-en-1-yl group, and a carbohydrazide group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Naphthalene Functionalization: The initial step involves the functionalization of naphthalene to introduce the necessary substituents. This can be achieved through various methods, such as Friedel-Crafts acylation or alkylation, followed by oxidation or reduction reactions.
Allylation: The prop-2-en-1-yl group can be introduced through allylation reactions using allyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Carbohydrazide Formation: The final step involves the formation of the carbohydrazide group by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products Formed
Oxidation: Ketones, quinones.
Reduction: Alcohols, amines.
Substitution: Various substituted naphthalene derivatives.
Condensation: Hydrazones, hydrazides.
科学研究应用
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors, dyes, and pigments due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
作用机制
The mechanism of action of 3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
Methyl 3-hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carboxylate: A structurally similar compound with a methyl ester group instead of the carbohydrazide group.
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Another naphthalene derivative with a prop-2-yn-1-yl group and a quinone structure.
Uniqueness
3-Hydroxy-4-(prop-2-en-1-yl)naphthalene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
65550-21-2 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
3-hydroxy-4-prop-2-enylnaphthalene-2-carbohydrazide |
InChI |
InChI=1S/C14H14N2O2/c1-2-5-11-10-7-4-3-6-9(10)8-12(13(11)17)14(18)16-15/h2-4,6-8,17H,1,5,15H2,(H,16,18) |
InChI 键 |
DRCCIRGMINYTHL-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C(=CC2=CC=CC=C21)C(=O)NN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)





![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)



